molecular formula C22H19ClN2O B2945150 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole CAS No. 75745-49-2

5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No. B2945150
CAS RN: 75745-49-2
M. Wt: 362.86
InChI Key: NOCARNSZIVOOID-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (hereafter referred to as 4-chloro-3-methoxy-phenyl-pyrazole) is an organic compound with a unique chemical structure. It is an aromatic heterocyclic compound, containing a five-membered ring with one nitrogen atom and four carbon atoms. It is a white crystalline solid with a molecular weight of 270.7 g/mol and a melting point of 126-128°C. 4-chloro-3-methoxy-phenyl-pyrazole has a wide range of applications in scientific research and laboratory experiments.

Scientific Research Applications

Quantum Chemical Calculations and Biological Activities

  • A compound closely related to 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole was characterized using quantum chemical methods and vibrational spectral techniques, revealing its potential in antimicrobial activity due to its antifungal and antibacterial effects. Molecular docking studies further identified its biological activity potential (Viji et al., 2020).

Synthesis and Pharmacological Evaluation

  • Research on pyrazoline derivatives, including those structurally similar to 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, demonstrated promising properties as anticancer and HIV intervention agents. The study included evaluating their physical properties, confirming the structure through spectral data, and assessing their antimicrobial activity (Patel et al., 2013).

Crystal Structure Analysis

  • An analysis of similar pyrazoline compounds revealed their potential in forming certain molecular structures, like envelope conformations and intermolecular interactions. These findings are significant in understanding the properties and potential applications of these compounds in scientific research (Chopra et al., 2007).

Anti-Inflammatory and Antimicrobial Effects

  • A study on 2-pyrazoline analogues, similar to the compound of interest, showed significant inhibition of phospholipase A2, an enzyme involved in the inflammatory process. This suggests potential use as nonsteroidal anti-inflammatory drugs. The compounds also exhibited excellent antimicrobial activities, highlighting their potential in treating infections (Lokeshwari et al., 2017).

Molecular Docking and Quantum Chemical Calculations

  • Another related study focused on the molecular structure and spectroscopic data of a pyrazoline derivative, providing insights into its biological effects and molecular docking predictions, which are crucial for understanding the compound's potential therapeutic applications (Viji et al., 2020).

properties

IUPAC Name

3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O/c1-26-20-13-9-16(10-14-20)21-15-22(17-7-11-18(23)12-8-17)25(24-21)19-5-3-2-4-6-19/h2-14,22H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCARNSZIVOOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

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